molecular formula C15H15N3O2S B220879 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No. B220879
M. Wt: 301.4 g/mol
InChI Key: FDAIJDULWTUROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide, also known as TAK-659, is a small molecule kinase inhibitor that has been studied for its potential in treating various cancers and autoimmune diseases.

Mechanism of Action

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide works by binding to the ATP-binding site of BTK and ITK, inhibiting their activity and disrupting downstream signaling pathways. This leads to the inhibition of cell growth and survival in cancer cells and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response in animal models of autoimmune diseases, reducing inflammation and tissue damage. In addition, 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is its specificity for BTK and ITK, which reduces the potential for off-target effects. However, one limitation is that 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its optimal use.

Future Directions

For 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide research include the evaluation of its efficacy in clinical trials for various cancers and autoimmune diseases, the identification of biomarkers to predict response to treatment, and the development of combination therapies to enhance its effectiveness. In addition, further studies are needed to determine the optimal dosing and treatment duration for 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide.

Synthesis Methods

The synthesis of 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves several steps, including the reaction of 2-amino-4-(2-methylphenyl)pyridine with ethyl cyanoacetate to form 2-ethylcyano-4-(2-methylphenyl)pyridine, which is then reacted with thioacetic acid to form 2-(acetylthio)-4-(2-methylphenyl)pyridine. This compound is then reacted with 2-cyanoacetamide to form 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide.

Scientific Research Applications

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has been studied for its potential in treating various cancers, including lymphoma, leukemia, and multiple myeloma. It has also been studied for its potential in treating autoimmune diseases, such as rheumatoid arthritis and lupus. 2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide works by inhibiting the activity of certain kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in cell signaling pathways that contribute to the growth and survival of cancer cells and the immune response.

properties

Product Name

2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H15N3O2S/c1-9-4-2-3-5-10(9)11-6-14(20)18-15(12(11)7-16)21-8-13(17)19/h2-5,11H,6,8H2,1H3,(H2,17,19)(H,18,20)

InChI Key

FDAIJDULWTUROI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N

Origin of Product

United States

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